

# Catalytic Transformations of Methyl 1-Methylcyclopropyl Ketone: Application Notes and Protocols

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## Compound of Interest

Compound Name: Methyl 1-methylcyclopropyl ketone

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This document provides detailed application notes and experimental protocols for key catalytic transformations involving **Methyl 1-methylcyclopropyl ketone**. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique steric and electronic properties conferred by the strained cyclopropyl ring. The following sections detail three important catalytic methodologies: Asymmetric Hydrogenation, Palladium-Catalyzed Oxidative Functionalization, and Samarium(II) Iodide-Mediated [3+2] Cycloaddition.

## Asymmetric Hydrogenation of Methyl 1-Methylcyclopropyl Ketone

The enantioselective reduction of prochiral ketones is a fundamental transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. The asymmetric hydrogenation of **Methyl 1-methylcyclopropyl ketone** provides access to the corresponding chiral secondary alcohol with high enantiopurity.

### Application Notes:

Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones. Specifically, the use of a Rhodium catalyst with a TMO-deguphos ligand has been reported to yield the corresponding alcohol with an outstanding

optical purity of 98% enantiomeric excess (ee). This method is particularly valuable for accessing enantiomerically enriched cyclopropyl-containing synthons.

## Quantitative Data Summary:

Entry	Substrate	Catalyst	Solvent	S/C Ratio	Conversion (%)	ee (%)	Ref.
1	Methyl 1-methylcyclopropyl ketone	[Rh{(S,R,R,R)-tmo-deguphos}(cod)]BF <sub>4</sub>	Isopropanol	500	96	98	

## Experimental Protocol:

Materials:

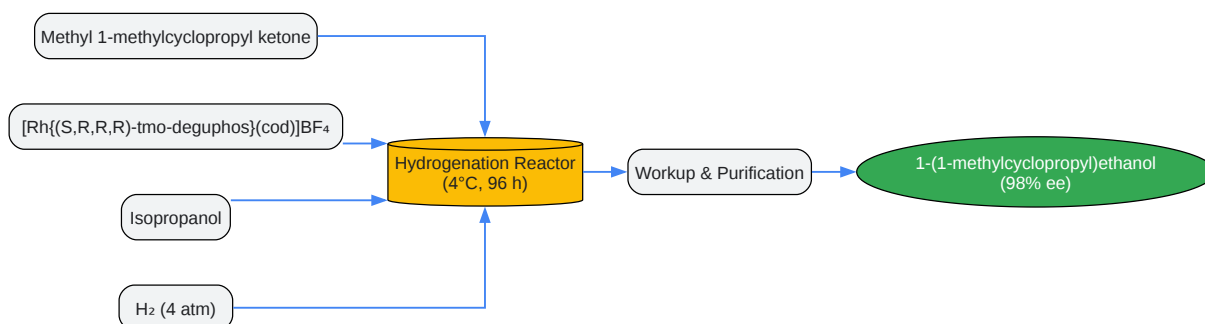
- **Methyl 1-methylcyclopropyl ketone**
- [Rh{(S,R,R,R)-tmo-deguphos}(cod)]BF<sub>4</sub> catalyst
- Anhydrous Isopropanol (IPA)
- Hydrogen gas (high purity)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for air-sensitive reactions
- High-pressure autoclave or hydrogenation reactor

Procedure:

- In a glovebox or under a stream of inert gas, charge a high-pressure reactor vessel with **Methyl 1-methylcyclopropyl ketone** (1.0 equiv) and the [Rh{(S,R,R,R)-tmo-deguphos}(cod)]BF<sub>4</sub> catalyst (0.002 equiv, S/C = 500).

- Add anhydrous isopropanol to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-0.5 M.
- Seal the reactor and purge it several times with hydrogen gas.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 atm).
- Stir the reaction mixture at a controlled temperature (e.g., 4°C) for the required time (e.g., 96 hours).
- Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
- Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1-methylcyclopropyl)ethanol.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

## Experimental Workflow:



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Caption: Asymmetric hydrogenation workflow.

## Palladium-Catalyzed Oxidative Functionalization

Palladium catalysis offers a versatile platform for the functionalization of C-H bonds. In the case of cyclopropyl ketones, this can lead to either direct C-H functionalization or, under different conditions, C-C bond activation and ring-opening of the strained cyclopropane ring. The outcome is highly dependent on the directing group, oxidant, and reaction conditions employed.<sup>[1][2]</sup>

### Application Notes:

The use of an oxime ether as a directing group on a cyclopropyl ketone enables palladium-catalyzed oxidative functionalization. Depending on the chosen oxidant, either C(sp<sup>3</sup>)-H functionalization or ring-opening can be favored. For instance, using PhI(OAc)<sub>2</sub> as the oxidant with a cyclopropyl oxime ether in acetic acid at elevated temperatures typically leads to C-C bond activation and ring-opening.<sup>[1]</sup> This strategy provides access to valuable unsaturated carbonyl compounds.

### Quantitative Data Summary:

Entry	Substrate	Catalyst	Oxidant	Solvent	Temp (°C)	Product	Yield (%)	Ref.
1	1-(1-methylcyclopropyl)ethanone O-methyl oxime	Pd(OAc) <sub>2</sub> (10 mol%)	PhI(OAc) <sub>2</sub> (2 equiv)	AcOH	100	Ring-opened product	Low	<sup>[1]</sup>
2	Arylcyclopropyl ketones	Pd(OAc) <sub>2</sub> /PCy <sub>3</sub>	-	Toluene	110	(E)-1-Arylbut-2-en-1-ones	23-89	<sup>[3]</sup>

## Experimental Protocol: Palladium-Catalyzed Ring-Opening

### Materials:

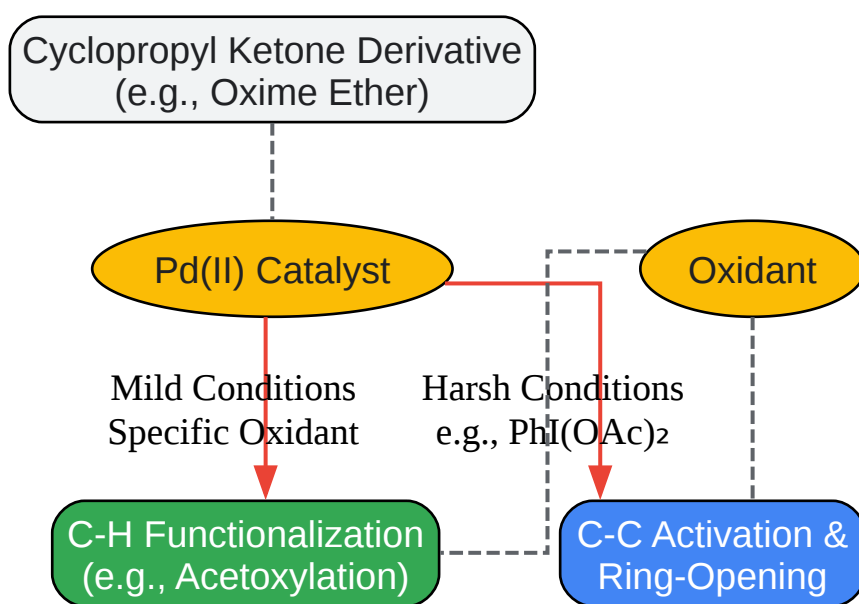
- 1-(1-methylcyclopropyl)ethanone O-methyl oxime (prepared from **Methyl 1-methylcyclopropyl ketone**)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Phenyliodine diacetate ( $\text{PhI}(\text{OAc})_2$ )
- Glacial Acetic Acid ( $\text{AcOH}$ )
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for air-sensitive reactions

### Procedure:

- Substrate Synthesis: Prepare the 1-(1-methylcyclopropyl)ethanone O-methyl oxime by reacting **Methyl 1-methylcyclopropyl ketone** with methoxylamine hydrochloride in pyridine.
- In a Schlenk tube under an inert atmosphere, combine 1-(1-methylcyclopropyl)ethanone O-methyl oxime (1.0 equiv),  $\text{Pd}(\text{OAc})_2$  (0.1 equiv), and  $\text{PhI}(\text{OAc})_2$  (2.0 equiv).
- Add glacial acetic acid as the solvent.
- Seal the tube and heat the reaction mixture at 100 °C.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and saturated sodium bicarbonate solution to neutralize the acetic acid.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the ring-opened product.

## Reaction Pathway Divergence:



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Caption: Divergent pathways in Pd-catalysis.

## Samarium(II) Iodide-Catalyzed Formal [3+2] Cycloaddition

Samarium(II) iodide ( $\text{SmI}_2$ ) is a powerful single-electron transfer reagent that can catalyze a variety of transformations. For alkyl cyclopropyl ketones,  $\text{SmI}_2$  catalyzes a formal [3+2] cycloaddition with alkenes or alkynes to produce functionalized cyclopentane or cyclopentene rings, respectively.<sup>[4][5]</sup>

## Application Notes:

This catalytic protocol is particularly useful for the construction of  $\text{sp}^3$ -rich molecular architectures.<sup>[4][5]</sup> While aryl cyclopropyl ketones are more reactive, the reaction can be

extended to less reactive alkyl cyclopropyl ketones, such as **Methyl 1-methylcyclopropyl ketone**, by the addition of samarium metal ( $\text{Sm}^0$ ) which helps to stabilize the  $\text{SmI}_2$  catalyst over the longer reaction times required.<sup>[6]</sup> This method provides a novel disconnection for the synthesis of complex five-membered rings.

## Quantitative Data Summary:

Entry	Cyclopropyl Ketone	Coupling Partner	Catalyst System	Temp (°C)	Yield (%)	Ref.
1	Cyclohexyl 2,2-dimethylcyclopropyl ketone	Phenylacetylene	15 mol% $\text{SmI}_2$	55	0	<a href="#">[7]</a>
2	Cyclohexyl cyclopropyl ketone	Phenylacetylene	15 mol% $\text{SmI}_2$ / 15 mol% $\text{Sm}^0$	55	90	<a href="#">[4]</a> <a href="#">[5]</a>
3	2,6-Dimethylphenyl cyclopropyl ketone	Phenylacetylene	15 mol% $\text{SmI}_2$	45	87	<a href="#">[7]</a>

## Experimental Protocol:

Materials:

- **Methyl 1-methylcyclopropyl ketone**
- Alkene or alkyne coupling partner (e.g., phenylacetylene)
- Samarium(II) iodide ( $\text{SmI}_2$ ) solution in THF (typically 0.1 M)
- Samarium metal powder ( $\text{Sm}^0$ )

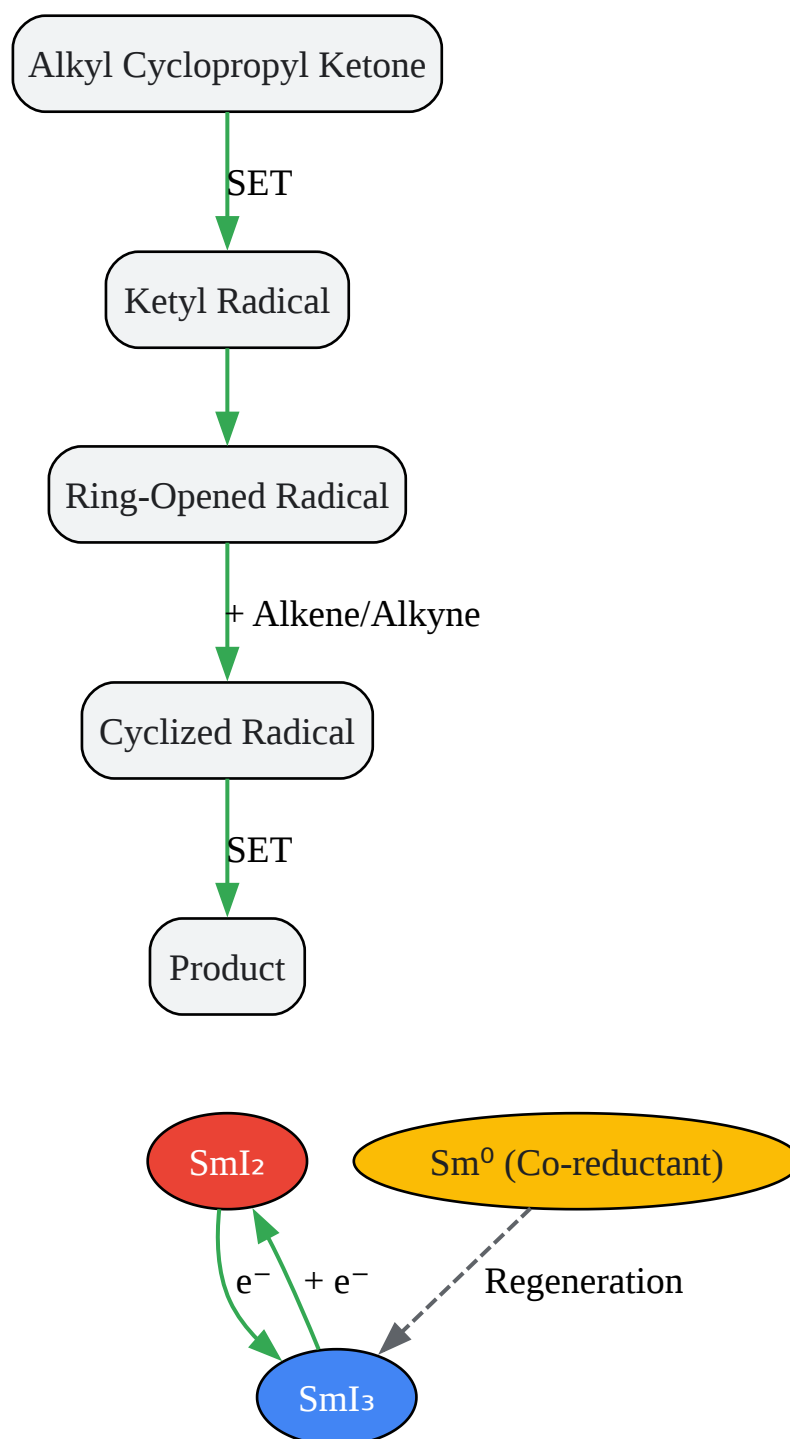
- Anhydrous Tetrahydrofuran (THF)
- Inert gas (Argon)
- Standard laboratory glassware for air-sensitive reactions

#### Procedure:

- In a glovebox, to a dry vial, add samarium metal powder (0.15 equiv).
- Outside the glovebox, under a stream of argon, add **Methyl 1-methylcyclopropyl ketone** (1.0 equiv) and the coupling partner (3.0 equiv) dissolved in anhydrous THF.
- Add the  $\text{SmI}_2$  solution in THF (0.15 equiv) dropwise to the reaction mixture at room temperature.
- Seal the vial and heat the reaction mixture at 55 °C.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench by opening to air and adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Catalytic Cycle:





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Caption: SmI<sub>2</sub> catalytic cycle with Sm<sup>0</sup> regeneration.

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